Oxido(oxo)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

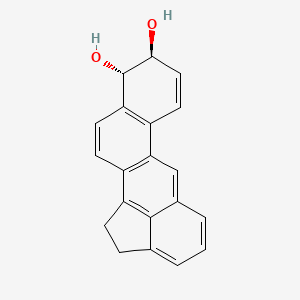

Iron(III) oxide-hydroxide(1-) is the inorganic anion obtained by deprotonation of iron(III) oxide-hydroxide; major species at pH 7.3.

Scientific Research Applications

Oxidation Reactions with Bioinspired Mononuclear Non-Heme Metal-Oxo Complexes

- Research has shown that high-valent iron-, manganese-, and copper-oxo cores are involved in important oxidation reactions performed by biological systems, making them targets for biomimetic synthetic studies. The generation and characterization of metal-oxo model complexes of these metals help in understanding the steric and electronic properties that modulate the reactivity of metalloenzymes (Engelmann, Monte‐Pérez, & Ray, 2016).

Living with Oxygen

- The study of metal–oxo complexes has led to the understanding that high-valent iron–oxos are intermediates in biological reactions critical to life on Earth. These reactions involve the oxygenations of inert organic substrates by cytochromes P450, which are reliant on multiply bonded iron–oxos, potent oxidants that could damage nearby amino acids if substrates are not rapidly oxygenated (Gray & Winkler, 2018).

Fe(V)=O in Enzyme-like C-H and C=C Oxidation Reactions

- A study using variable-temperature mass spectrometry showed the generation of a Fe(V)=O species within a synthetic non-haem complex and its reaction with an olefin. This exemplifies the emerging synthetic importance of iron-mediated oxo-transfer chemistry for catalytic oxidation of hard-to-activate C-H and C=C moieties (Prat et al., 2011).

High-Valent Iron(IV)-Oxo Complexes in Oxygenation Reactions

- The reactivities of synthetic iron(IV)-oxo porphyrin pi-cation radicals and mononuclear non-heme iron(IV)-oxo complexes in oxygenation reactions have been discussed, demonstrating how these findings aid our understanding of dioxygen activation and oxygen atom transfer reactions in nature (Nam, 2007).

O2 Activation by Nonheme Iron Complexes

- The isolation and structural characterization of an iron(III) complex with a terminal oxo ligand, derived directly from dioxygen (O2), highlight the importance of creating a microenvironment around the iron center, akin to metalloprotein active sites, to aid in regulating O2 activation and stabilizing the oxoiron unit (MacBeth et al., 2000).

Properties

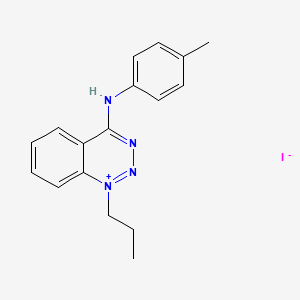

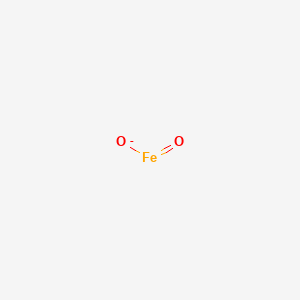

Molecular Formula |

FeO2- |

|---|---|

Molecular Weight |

87.84 g/mol |

IUPAC Name |

oxido(oxo)iron |

InChI |

InChI=1S/Fe.2O/q;;-1 |

InChI Key |

IADHXOUMHIHGLF-UHFFFAOYSA-N |

SMILES |

[O-][Fe]=O |

Canonical SMILES |

[O-][Fe]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)

![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)